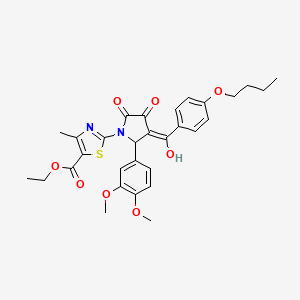
Ethyl 2-(3-(4-butoxybenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-(4-butoxybenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (whew, that’s a mouthful!) belongs to the class of thiazole-based compounds. Its structure combines elements from both pyrrole and thiazole rings, making it an interesting target for synthetic chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials, including 3,4-dimethoxybenzaldehyde, 4-butoxybenzoyl chloride, and thiazole-4-carboxylic acid. The reaction proceeds through intermediate steps, leading to the formation of the desired product.
Reaction Conditions: The reaction typically takes place under reflux conditions using an appropriate solvent (such as dichloromethane or ethyl acetate). Acidic or basic catalysts may be employed to facilitate the condensation. Workup involves extraction, purification, and isolation of the product.
Industrial Production: While not widely used industrially, this compound may find applications in specialized fields. Large-scale production would require optimization of the synthetic route, cost-effective reagents, and efficient purification methods.
Analyse Chemischer Reaktionen
Reactivity: Ethyl 2-(3-(4-butoxybenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various reactions:
Oxidation: The phenolic hydroxyl group is susceptible to oxidation.
Reduction: Reduction of the carbonyl group may yield corresponding alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alkoxides.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation may yield a carboxylic acid derivative.
- Reduction could lead to an alcohol or amine.
- Substitution reactions may result in modified esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology and Medicine:Anticancer Properties: Some thiazole derivatives exhibit antitumor activity, making this compound interesting for further investigation.
Enzyme Inhibition: It may act as an enzyme inhibitor due to its structural features.
Drug Development: Researchers study its potential as a lead compound for drug development.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes. Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While unique in its structure, this compound shares similarities with other thiazole-based molecules. Notable analogs include:
- Thiazole-4-carboxylic acid derivatives.
- Pyrrole-containing compounds with similar functional groups.
Eigenschaften
CAS-Nummer |
609793-26-2 |
|---|---|
Molekularformel |
C30H32N2O8S |
Molekulargewicht |
580.6 g/mol |
IUPAC-Name |
ethyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3,4-dimethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H32N2O8S/c1-6-8-15-40-20-12-9-18(10-13-20)25(33)23-24(19-11-14-21(37-4)22(16-19)38-5)32(28(35)26(23)34)30-31-17(3)27(41-30)29(36)39-7-2/h9-14,16,24,33H,6-8,15H2,1-5H3/b25-23+ |
InChI-Schlüssel |
YXFYOQQKXKEVGF-WJTDDFOZSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)OC)OC)/O |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B12003168.png)



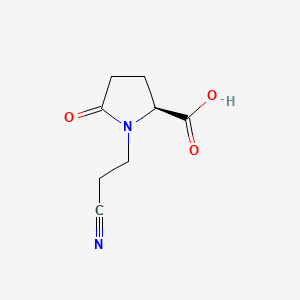
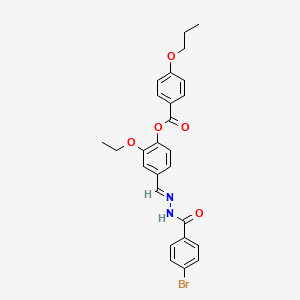
![4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12003195.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12003199.png)
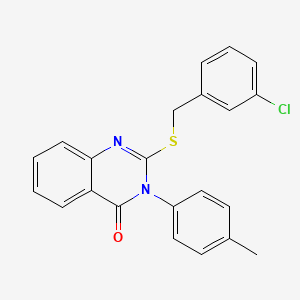


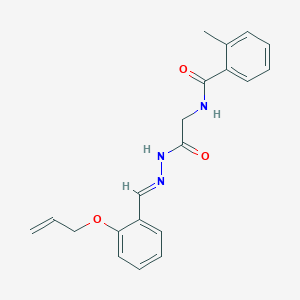
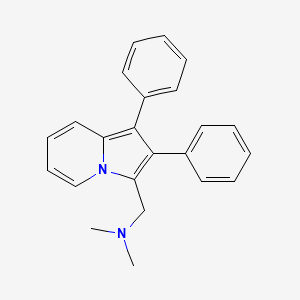
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003262.png)
